molecular formula C15H22N2O5 B13848291 2-(4-(2-Hydroxy-3-(2-hydroxyphenoxy)propyl)piperazin-1-yl)acetic Acid

2-(4-(2-Hydroxy-3-(2-hydroxyphenoxy)propyl)piperazin-1-yl)acetic Acid

Cat. No.: B13848291
M. Wt: 310.35 g/mol
InChI Key: RULDXNPRJFLNNA-UHFFFAOYSA-N
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Description

2-(4-(2-Hydroxy-3-(2-hydroxyphenoxy)propyl)piperazin-1-yl)acetic acid is a complex organic compound that features a piperazine ring substituted with a hydroxyphenoxypropyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Hydroxy-3-(2-hydroxyphenoxy)propyl)piperazin-1-yl)acetic acid typically involves the following steps:

    Formation of the Hydroxyphenoxypropyl Intermediate: This step involves the reaction of a hydroxyphenol with an epoxide to form the hydroxyphenoxypropyl intermediate.

    Substitution Reaction: The hydroxyphenoxypropyl intermediate is then reacted with piperazine to form the piperazinyl derivative.

    Acetylation: The final step involves the acetylation of the piperazinyl derivative to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-Hydroxy-3-(2-hydroxyphenoxy)propyl)piperazin-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxy groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogenating agents (e.g., thionyl chloride) and alkylating agents (e.g., alkyl halides).

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

2-(4-(2-Hydroxy-3-(2-hydroxyphenoxy)propyl)piperazin-1-yl)acetic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.

    Industry: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(4-(2-Hydroxy-3-(2-hydroxyphenoxy)propyl)piperazin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenoxypropyl group can interact with active sites of enzymes, while the piperazine ring can enhance binding affinity and specificity. The acetic acid moiety can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide: This compound has a similar structure but features a methoxy group instead of a hydroxy group.

    N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(4-methoxyphenoxy)propyl)piperazin-1-yl)acetamide: This compound also has a similar structure but features a methoxy group at a different position.

Uniqueness

2-(4-(2-Hydroxy-3-(2-hydroxyphenoxy)propyl)piperazin-1-yl)acetic acid is unique due to the presence of two hydroxy groups, which can enhance its reactivity and binding interactions. The combination of the piperazine ring and the acetic acid moiety also provides a versatile scaffold for further modifications and applications.

Properties

Molecular Formula

C15H22N2O5

Molecular Weight

310.35 g/mol

IUPAC Name

2-[4-[2-hydroxy-3-(2-hydroxyphenoxy)propyl]piperazin-1-yl]acetic acid

InChI

InChI=1S/C15H22N2O5/c18-12(11-22-14-4-2-1-3-13(14)19)9-16-5-7-17(8-6-16)10-15(20)21/h1-4,12,18-19H,5-11H2,(H,20,21)

InChI Key

RULDXNPRJFLNNA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(COC2=CC=CC=C2O)O)CC(=O)O

Origin of Product

United States

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